Azasetron hydrochloride

説明

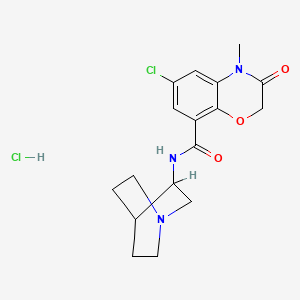

Structure

3D Structure of Parent

特性

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKBKPJYAHLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924358 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123040-16-4 | |

| Record name | Y 25130 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azasetron hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZASETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Azasetron Hydrochloride: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron (B53510) hydrochloride is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, widely utilized as an antiemetic agent, particularly in the management of nausea and vomiting induced by chemotherapy and radiotherapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of azasetron hydrochloride. Detailed synthetic pathways, experimental protocols, and extensive quantitative data are presented to serve as a valuable resource for professionals in the fields of medicinal chemistry and drug development.

Discovery and Development

Azasetron was developed in Japan and is marketed under the trade name Serotone®.[1] It is primarily used for the treatment of nausea and vomiting associated with cancer therapies.[1] The therapeutic action of azasetron is attributed to its high affinity and selectivity for the 5-HT3 receptor, a key player in the emetic reflex.[2]

Pharmacological Profile

This compound is a highly selective antagonist of the 5-HT3 receptor.[2] Its mechanism of action involves the blockade of serotonin's effects at these receptors, both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the area postrema.[2] This blockade effectively mitigates the signaling cascade that leads to nausea and vomiting.[2]

Quantitative Pharmacological Data

The following table summarizes key pharmacological parameters for this compound and provides a comparison with other commonly used 5-HT3 antagonists.

| Parameter | Azasetron | Ondansetron | Granisetron |

| pKi (5-HT3 Receptor) | 9.27[1] | ~8.5 | ~9.0 |

| IC50 (5-HT3 Receptor) | 0.33 nM[3] | ~5 nM | ~0.2 nM |

| Bioavailability (Oral) | ~90%[1] | 56-71% | ~60% |

| Protein Binding | Low | 70-76% | ~65% |

| Elimination Half-life | 4-5 hours | 3-4 hours | ~9 hours |

| Excretion (Unchanged) | 60-70%[1] | <5% | ~12% |

Receptor Binding Affinity: Studies have demonstrated the high selectivity of azasetron for the 5-HT3 receptor. It exhibits little to no significant affinity for other common receptor types, including H1, 5-HT1A, 5-HT2, dopamine (B1211576) D1/D2, α1/α2 adrenergic, and muscarinic receptors, highlighting its specific pharmacological profile.

Synthesis of this compound

Two primary synthetic pathways for this compound have been reported in the literature. The following sections provide a detailed overview of these routes.

Synthesis Pathway 1: From 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester

This pathway is a common and well-documented method for the synthesis of azasetron.

References

Physicochemical Properties of Azasetron Hydrochloride: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of Azasetron hydrochloride, a potent and selective 5-HT3 receptor antagonist. Aimed at researchers, scientists, and drug development professionals, this document details critical parameters, experimental methodologies, and relevant biological pathways to support further research and development of this compound.

Core Physicochemical Data

This compound is a white to beige crystalline powder. A summary of its key physicochemical properties is presented in the tables below. These parameters are fundamental to understanding the compound's behavior in biological systems and for the design of effective drug delivery systems.

| Identifier | Value | Source |

| IUPAC Name | N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | PubChem[1] |

| CAS Number | 123040-69-7 | Wikipedia[2] |

| Molecular Formula | C₁₇H₂₀ClN₃O₃ · HCl | Sigma-Aldrich |

| Molecular Weight | 386.27 g/mol | Sigma-Aldrich, PrecisionFDA[3] |

| Property | Value | Notes |

| Melting Point | 219 °C (for the hydrochloride salt) | While some sources state 301-303 °C, the value for the related compound Granisetron HCl is 219 °C, which may be more representative.[4] |

| Solubility | Water: 2 mg/mL (clear solution) | Further details on pH-dependent solubility are discussed below. |

| pKa | Not experimentally determined in publicly available literature. | As a basic amine, the pKa is expected to influence its ionization state at physiological pH. For comparison, the pKa of Ondansetron, another 5-HT3 antagonist, is 7.4.[5][6] |

| LogP (calculated) | 1.6 | This value suggests a moderate lipophilicity, which is a key factor in membrane permeability and distribution.[1] |

| pKi | 9.27 | This value indicates a high binding affinity for the 5-HT3 receptor.[2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols for active pharmaceutical ingredients (APIs) and can be specifically adapted for this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Determination: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range is indicative of high purity.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds). The ionic strength of the solution is maintained with an inert salt like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross biological membranes.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

The following diagrams illustrate a typical experimental workflow and the biological signaling pathway relevant to this compound.

Caption: Experimental workflow for solubility determination.

Caption: 5-HT3 receptor antagonist signaling pathway.

Mechanism of Action

This compound is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[7] 5-HT3 receptors are ligand-gated ion channels located on peripheral and central neurons.[8] Emetogenic stimuli, such as chemotherapy and radiotherapy, cause the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[9] This released serotonin binds to 5-HT3 receptors on vagal afferent nerves, initiating an emetic signal that is transmitted to the vomiting center in the brainstem.[10] this compound competitively blocks the binding of serotonin to these 5-HT3 receptors, thereby preventing the initiation of the emetic signal and reducing nausea and vomiting.[7][9]

References

- 1. Azasetron | C17H20ClN3O3 | CID 2264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azasetron - Wikipedia [en.wikipedia.org]

- 3. GSRS [precision.fda.gov]

- 4. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 99614-02-5 CAS MSDS (Ondansetron) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 8. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Early Preclinical Development of Azasetron Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron hydrochloride, marketed under trade names such as Serotop and Setronil, is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1] It is clinically utilized for the management of nausea and vomiting induced by chemotherapy, radiotherapy, and postoperative procedures.[1] This technical guide provides an in-depth overview of the core preclinical studies that elucidated the pharmacological profile of this compound, paving the way for its clinical development. The document details its mechanism of action, receptor binding affinity, and pivotal antiemetic efficacy studies. Furthermore, it outlines the methodologies for key preclinical experiments, including in vivo antiemetic models and receptor binding assays, and summarizes the available pharmacokinetic and safety data from early animal studies.

Introduction

Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and compliance with treatment. The development of selective 5-HT3 receptor antagonists marked a major advancement in the management of CINV. This compound emerged as a second-generation 5-HT3 antagonist, demonstrating high efficacy and a favorable safety profile in preclinical and clinical settings. This guide focuses on the foundational preclinical research that characterized the therapeutic potential of Azasetron.

Mechanism of Action

The primary mechanism of action of this compound is the selective and competitive antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] During chemotherapy, enterochromaffin cells in the gastrointestinal tract release large amounts of serotonin (5-HT). This serotonin binds to 5-HT3 receptors on vagal afferent nerves, initiating a signaling cascade that culminates in the vomiting reflex. Azasetron blocks these receptors, thereby preventing the emetic signal from reaching the central nervous system.[1]

References

Azasetron Hydrochloride: A Comprehensive Technical Guide to 5-HT3 Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azasetron (B53510) hydrochloride is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1][2] It is clinically utilized as an antiemetic for the management of nausea and vomiting induced by chemotherapy and radiotherapy.[3][4] The therapeutic efficacy of azasetron is rooted in its high-affinity binding to the 5-HT3 receptor, a ligand-gated ion channel, thereby blocking the actions of serotonin (5-hydroxytryptamine) in the gastrointestinal tract and the central nervous system. This technical guide provides an in-depth analysis of the 5-HT3 receptor binding affinity and selectivity profile of azasetron hydrochloride, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

5-HT3 Receptor Binding Affinity of this compound

This compound demonstrates high affinity for the 5-HT3 receptor. This has been quantified through radioligand binding assays, which are a cornerstone for determining the interaction between a ligand and a receptor.

Quantitative Binding Data

The binding affinity of azasetron for the 5-HT3 receptor has been determined using competitive binding assays with radiolabeled ligands such as [3H]granisetron and [3H]quipazine. The key parameters derived from these studies are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

| Parameter | Value | Radioligand | Tissue/Cell Preparation | Reference |

| Ki | 0.33 nM | [3H]granisetron | Rat small intestine | [3] |

| pKi | 9.27 | - | - | [5] |

| Ki (from pKi) | ~0.54 nM | - | - | [5] |

| Ki | 2.9 nM | [3H]quipazine | Rat cerebral cortex synaptic membranes | [6] |

| IC50 | 0.33 nM | - | - | [7] |

Note: The pKi value of 9.27 was converted to a Ki value using the formula Ki = 10^(-pKi) M.

Selectivity Profile of this compound

A critical aspect of a drug's pharmacological profile is its selectivity – its ability to bind to the intended target with high affinity while having low affinity for other receptors, thereby minimizing off-target effects. Azasetron is characterized as a selective 5-HT3 receptor antagonist.[1][2]

Quantitative Selectivity Data

Receptor binding assays performed across a panel of different receptors have demonstrated the high selectivity of azasetron for the 5-HT3 receptor.

| Receptor | Ligand/Assay | Result | Concentration Tested | Reference |

| 5-HT1A | - | No affinity | up to 10 µM | [6] |

| 5-HT2 | - | No affinity | up to 10 µM | [6] |

| Dopamine D1 | - | No affinity | up to 10 µM | [6] |

| Dopamine D2 | - | No affinity | up to 10 µM | [6] |

| Alpha 1-Adrenoceptor | - | No affinity | up to 10 µM | [6] |

| Alpha 2-Adrenoceptor | - | No affinity | up to 10 µM | [6] |

| Muscarinic | - | No affinity | up to 10 µM | [6] |

| Benzodiazepine | - | No affinity | up to 10 µM | [6] |

| Histamine H1 | - | Low affinity (IC50 = 4.4 µM) | - | [6] |

This high degree of selectivity underscores the targeted mechanism of action of azasetron and contributes to its favorable side-effect profile.

Functional Antagonism of Azasetron

Beyond binding, the functional consequence of receptor occupancy is a crucial measure of a drug's activity. For an antagonist like azasetron, this is quantified by its ability to inhibit the physiological response induced by an agonist (e.g., serotonin).

Quantitative Functional Data

The antagonist potency of azasetron has been evaluated in various functional assays. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.

| Assay | Agonist | pA2 Value | Tissue Preparation | Reference |

| Indirect Sympathomimetic Response | 5-HT | 10.06 | Isolated rabbit heart | [6] |

| Contraction (Second Phase) | 5-HT (in the presence of ketanserin) | 7.04 | Isolated longitudinal smooth muscle of guinea pig ileum | [6] |

These results confirm that azasetron is a potent antagonist of 5-HT3 receptor-mediated physiological responses.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of this compound at the 5-HT3 receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: [3H]granisetron or [3H]quipazine

-

Receptor Source: Rat cerebral cortex or small intestine membrane homogenates

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM granisetron)

-

Glass fiber filters

-

Scintillation counter

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

-

Membrane Preparation: Homogenize the tissue (e.g., rat cerebral cortex) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Binding Assay: In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [3H]granisetron) and varying concentrations of this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of azasetron to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Isolated Tissue)

This protocol describes a method to determine the functional antagonist potency (pA2) of azasetron by measuring its ability to inhibit serotonin-induced responses in isolated tissue preparations.

Objective: To determine the pA2 value of this compound against 5-HT-induced responses.

Materials:

-

Test Compound: this compound

-

Agonist: Serotonin (5-hydroxytryptamine)

-

Tissue Preparation: Isolated rabbit heart or guinea pig ileum

-

Organ Bath System with physiological salt solution

-

Transducer and Recording System

Workflow:

Caption: Workflow for an isolated tissue functional antagonism assay.

Procedure:

-

Tissue Preparation: Dissect the appropriate tissue (e.g., rabbit heart) and mount it in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated.

-

Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

Control Response: Generate a cumulative concentration-response curve to serotonin to determine the baseline agonist potency.

-

Antagonist Incubation: Wash out the agonist and incubate the tissue with a known concentration of this compound for a predetermined period.

-

Antagonist Effect: Repeat the cumulative concentration-response curve to serotonin in the presence of azasetron.

-

Data Analysis: Repeat steps 4 and 5 with increasing concentrations of azasetron. Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value.

Signaling Pathway and Logical Relationships

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing the influx of cations (primarily Na+ and K+, with some permeability to Ca2+), which leads to depolarization of the neuronal membrane and initiation of a downstream signal. Azasetron, as a competitive antagonist, binds to the same site as serotonin but does not activate the channel, thereby preventing depolarization.

Caption: 5-HT3 receptor signaling and antagonism by azasetron.

Logical Relationship of Selectivity Assessment

The selectivity of a compound is determined by comparing its binding affinity for the primary target to its affinity for a panel of other receptors or "off-targets." A high selectivity ratio indicates a more specific drug.

References

- 1. [High affinity binding of Y-25130 for serotonin 3 receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonistic activity of Y-25130 on 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Azasetron Hydrochloride: A Technical Guide to Solubility in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of azasetron (B53510) hydrochloride in various common research solvents. Azasetron hydrochloride is a potent and selective 5-HT3 receptor antagonist, crucial in the management of nausea and vomiting, particularly that induced by chemotherapy.[1][2][3] A thorough understanding of its solubility is paramount for the design and execution of in vitro and in vivo studies, formulation development, and analytical method development.

Core Solubility Data

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability and therapeutic efficacy. The following table summarizes the available quantitative and qualitative solubility data for this compound in key research solvents. It is important to note that reported solubility values can vary between suppliers and may be influenced by factors such as the crystalline form of the compound, temperature, pH, and the use of techniques like sonication to aid dissolution.[2][4]

| Solvent | Concentration (mg/mL) | Concentration (mM) | Conditions/Notes | Source(s) |

| Water | 77 | ~199.3 | - | Selleck Chemicals[1] |

| 20 | ~51.8 | Requires ultrasonic assistance. | MedChemExpress[2] | |

| 3 | ~7.8 | - | Selleck Chemicals[1] | |

| 2 | ~5.2 | Clear solution. | Sigma-Aldrich[5][6] | |

| - | 10 | Sonication is recommended. | TargetMol[4] | |

| Dimethyl Sulfoxide (DMSO) | 2.22 | ~5.7 | Requires ultrasonic assistance. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended. | MedChemExpress[2] |

| Insoluble | - | Moisture-absorbing DMSO reduces solubility. | Selleck Chemicals, TargetMol[1][4] | |

| Soluble | - | - | Axon Medchem[7] | |

| Ethanol | Insoluble | - | - | Selleck Chemicals[1] |

Note on Discrepancies: The variability in reported solubility, particularly in water and DMSO, underscores the importance of empirical determination of solubility for each specific batch of this compound under the exact experimental conditions to be used.

Experimental Protocol: Determining this compound Solubility via the Shake-Flask Method and HPLC Analysis

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. This protocol outlines a general procedure, which should be optimized for specific laboratory conditions.

I. Materials and Equipment

-

This compound powder

-

Selected research solvents (e.g., water, DMSO, ethanol)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

pH meter

II. Experimental Workflow

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Azasetron - Wikipedia [en.wikipedia.org]

- 4. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 5. Azasetron = 98 HPLC 123040-16-4 [sigmaaldrich.com]

- 6. Azasetron = 98 HPLC 123040-16-4 [sigmaaldrich.com]

- 7. axonmedchem.com [axonmedchem.com]

Pharmacokinetic Profile of Azasetron Hydrochloride in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron (B53510) hydrochloride is a potent and selective 5-HT3 receptor antagonist used as an antiemetic, particularly in the management of nausea and vomiting induced by chemotherapy. A thorough understanding of its pharmacokinetic profile in preclinical animal models is fundamental for the extrapolation of its efficacy and safety to humans. This technical guide synthesizes the available information on the absorption, distribution, metabolism, and excretion (ADME) of Azasetron in animal models. While detailed quantitative data is scarce in publicly accessible literature, this document provides key qualitative insights, outlines standard experimental methodologies for pharmacokinetic studies, and presents visual representations of experimental workflows and potential metabolic pathways.

Introduction

Azasetron sets itself apart from other 5-HT3 receptor antagonists, such as ondansetron (B39145) and granisetron, through its distinct chemical structure, which influences its pharmacokinetic properties.[1] Preclinical pharmacokinetic studies in animal models are a cornerstone of drug development, providing essential data to inform clinical trial design and predict human pharmacokinetics. This guide aims to provide a comprehensive overview of the current knowledge regarding the pharmacokinetic profile of Azasetron hydrochloride in these models.

Pharmacokinetic Profile

A pivotal finding indicates that Azasetron exhibits high oral bioavailability, estimated to be approximately 90%.[1] This suggests that the drug is well-absorbed from the gastrointestinal tract and undergoes limited first-pass metabolism.

Furthermore, a significant portion of the administered dose, around 60-70%, is excreted in the urine as the unchanged parent drug following both intravenous and oral administration.[1] This indicates that renal excretion is a major pathway for the elimination of Azasetron and that the drug is not extensively metabolized.

Data Summary

Due to the limited availability of specific quantitative data in the public domain, a detailed comparative table of pharmacokinetic parameters cannot be provided at this time. The following table summarizes the key qualitative and semi-quantitative findings.

| Parameter | Finding in Animal Models | Source |

| Oral Bioavailability | Approximately 90% | [1] |

| Excretion | 60-70% of the administered dose is excreted as the unmetabolized drug in urine after both intravenous and oral routes. | [1] |

| Absorption | Appears to be absorbed via a saturable transport mechanism in the small intestine. | [1] |

Experimental Protocols

The following sections describe standardized methodologies typically employed in the preclinical pharmacokinetic evaluation of a compound like this compound.

Animal Models

Pharmacokinetic studies are generally conducted in at least two species, a rodent (e.g., Sprague-Dawley or Wistar rats) and a non-rodent (e.g., Beagle dogs), to assess inter-species variability. Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity. Prior to dosing, animals are often fasted to minimize the impact of food on drug absorption.

Drug Administration and Sample Collection

This compound can be administered via various routes, with intravenous (IV) and oral (PO) being the most common for pharmacokinetic characterization.

-

Intravenous (IV) Administration: A bolus dose is administered, typically into a cannulated vein (e.g., jugular vein in rats or cephalic vein in dogs). This route serves as a reference to determine absolute bioavailability.

-

Oral (PO) Administration: The drug is administered via oral gavage for rodents or in a capsule for larger animals.

Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats or jugular vein in dogs). The collected blood is then processed to obtain plasma or serum, which is stored frozen until analysis.

Bioanalytical Method

Quantification of Azasetron in biological matrices (plasma, urine) is typically achieved using a validated high-performance liquid chromatography (HPLC) method coupled with a suitable detector, such as a diode-array detector (DAD) or a mass spectrometer (MS).

A typical HPLC-DAD method for the simultaneous quantification of Azasetron and other antiemetic agents involves:

-

Chromatographic Column: A reverse-phase column, such as a Phenomenex C18.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate).

-

Flow Rate: Maintained at a constant rate, for example, 1.0 mL/min.

-

Detection: The DAD is set to monitor the absorbance at the wavelength of maximum absorbance for Azasetron.

Method validation is crucial and includes assessment of specificity, linearity, accuracy, precision (intra- and inter-day), and the limits of detection (LOD) and quantification (LOQ).

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an animal pharmacokinetic study.

Potential Metabolic Pathways

While specific metabolites of Azasetron are not detailed in the available literature, the following diagram illustrates general and potential metabolic pathways for a xenobiotic compound, which could be applicable. Given that a large fraction of Azasetron is excreted unchanged, its metabolism is likely not extensive.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by high oral bioavailability and predominantly renal excretion of the unchanged drug. This suggests a favorable absorption and distribution profile with limited metabolic clearance. However, a notable gap exists in the public domain regarding detailed quantitative pharmacokinetic parameters in various animal species. Further research and publication of these data would be invaluable for a more comprehensive understanding of Azasetron's disposition and for refining its preclinical to clinical translation. The experimental protocols and workflows described herein provide a foundational framework for conducting such future studies.

References

Azasetron Hydrochloride: A Comprehensive ADME Profile for the Drug Development Professional

An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of a Potent 5-HT3 Receptor Antagonist

Introduction

Azasetron (B53510) hydrochloride is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist, widely utilized for the management of nausea and vomiting induced by chemotherapy and radiotherapy.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile, which governs its journey through the body. This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of azasetron hydrochloride, offering valuable insights for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental methodologies, and clear visual representations of key processes to facilitate a comprehensive understanding of the compound's disposition.

Absorption

This compound demonstrates efficient absorption following oral administration, a key attribute for patient compliance. The primary mechanism of absorption from the small intestine is reported to be a saturable transport system.[2][3] This leads to high bioavailability, with studies indicating it to be approximately 90%.[2][4]

Pharmacokinetic Parameters Following Oral and Intravenous Administration

The pharmacokinetic profile of this compound is characterized by rapid absorption and predictable systemic exposure. The following table summarizes key pharmacokinetic parameters observed in human studies.

| Parameter | Oral Administration | Intravenous Administration | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~2 hours | Not Applicable | [5] |

| Cmax (Peak Plasma Concentration) | 420.4 ng/mL | 904.8 ng/mL | [5] |

| AUC (Area Under the Curve) | 1,084.7 ng·h/mL | 1,084.7 ng·h/mL | [5] |

| Bioavailability | ~90% | Not Applicable | [2][4] |

Distribution

Once absorbed, this compound is rapidly distributed to peripheral tissues. A notable characteristic is its minimal binding to plasma proteins, which is less than 30%.[5] This low level of protein binding contributes to its wide distribution and availability to target tissues. Importantly for its safety profile, central nervous system (CNS) penetration is limited, with cerebrospinal fluid concentrations being less than 10% of plasma levels.[5]

Metabolism

This compound undergoes minimal hepatic metabolism.[5] The primary metabolic pathway is oxidation, mediated to a small extent by the cytochrome P450 enzyme CYP3A4.[5] This limited metabolism reduces the potential for drug-drug interactions with compounds that are substrates, inhibitors, or inducers of the CYP450 system.

Metabolic Pathway of this compound

The metabolic conversion of azasetron is a minor elimination pathway. The diagram below illustrates the CYP3A4-mediated oxidation.

Excretion

The primary route of elimination for this compound is renal excretion. A significant portion of the administered dose, greater than 85%, is excreted unchanged in the urine.[5] Less than 5% of the drug is eliminated as metabolites.[5] This high percentage of renal clearance of the parent drug means that dose adjustments may be necessary for patients with impaired renal function.[5]

| Excretion Route | Percentage of Administered Dose | Reference |

| Unchanged in Urine | >85% | [5] |

| As Metabolites | <5% | [5] |

Experimental Protocols

The following sections outline the methodologies typically employed in the ADME studies of this compound.

In Vivo Pharmacokinetic Studies in Animal Models

-

Animal Models: Sprague-Dawley rats are commonly used for pharmacokinetic studies.

-

Dosing: Animals are administered this compound via oral gavage or intravenous injection.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing. Plasma is separated by centrifugation.

-

Sample Analysis: Plasma concentrations of azasetron are determined using a validated high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

In Vitro Metabolism Studies Using Liver Microsomes

-

System: Human or rat liver microsomes are used to assess metabolic stability.

-

Incubation: this compound is incubated with liver microsomes in the presence of NADPH (to initiate Phase I metabolism).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The remaining concentration of azasetron is quantified by LC-MS/MS to determine the rate of metabolism.

Bioanalytical Method for Azasetron Quantification

-

Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Protein precipitation from plasma samples using a solvent like acetonitrile, followed by centrifugation.

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Detection: UV detection at a specific wavelength or mass spectrometric detection in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

Conclusion

This compound possesses a favorable ADME profile characterized by high oral bioavailability, rapid distribution with limited CNS penetration, minimal metabolism, and predominantly renal excretion of the unchanged drug. This pharmacokinetic profile contributes to its efficacy and safety in the clinical setting. The experimental protocols outlined in this guide provide a framework for the robust evaluation of the ADME properties of azasetron and similar compounds, which is essential for successful drug development.

References

- 1. mttlab.eu [mttlab.eu]

- 2. benchchem.com [benchchem.com]

- 3. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Azasetron Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azasetron (B53510) hydrochloride is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist.[1] It is clinically utilized as an antiemetic agent to manage nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the pharmacological and biophysical properties of Azasetron hydrochloride. The following sections detail its mechanism of action, receptor binding affinity, functional activity, metabolic stability, and off-target liability, complete with experimental protocols and data presentation.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for its development.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀ClN₃O₃ · HCl | --INVALID-LINK-- |

| Molecular Weight | 386.27 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in water (2 mg/mL) | --INVALID-LINK-- |

Mechanism of Action: 5-HT3 Receptor Antagonism

This compound exerts its therapeutic effect by selectively blocking the 5-HT3 receptor, a ligand-gated ion channel.[1] The binding of serotonin (5-hydroxytryptamine) to the 5-HT3 receptor opens a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ ions and subsequent neuronal depolarization. Azasetron competitively binds to this receptor, preventing serotonin-mediated activation and the downstream signaling cascade that can trigger emesis.

Receptor Binding Affinity

The affinity of Azasetron for the 5-HT3 receptor is a key determinant of its potency. This is typically quantified using radioligand binding assays.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 0.33 nM | Rat small intestine | [³H]granisetron | [3] |

| pKi | 9.27 | Not Specified | Not Specified | |

| IC₅₀ | 0.33 nM | Not Specified | Not Specified | [1] |

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT3 receptor.

Materials:

-

Receptor Source: Membrane preparations from HEK293 cells stably expressing the human 5-HT3A receptor or rat small intestine homogenate.

-

Radioligand: [³H]granisetron (Specific Activity: ~80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM unlabeled granisetron (B54018) or another high-affinity 5-HT3 antagonist.

-

Test Compound: this compound, serially diluted.

-

Instrumentation: Scintillation counter, cell harvester.

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source (cells or tissue) in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet and resuspend it in the assay buffer.

-

Determine the protein concentration using a standard protein assay (e.g., BCA).

-

-

Assay Setup (96-well plate):

-

Total Binding: Add assay buffer, [³H]granisetron (final concentration ~0.5 nM), and the membrane suspension.

-

Non-specific Binding: Add unlabeled granisetron (10 µM), [³H]granisetron, and the membrane suspension.

-

Competitive Binding: Add serial dilutions of this compound, [³H]granisetron, and the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are essential to confirm that receptor binding translates into a biological response, in this case, antagonism of 5-HT3 receptor function.

Calcium Influx Assay

Activation of the 5-HT3 receptor leads to an influx of calcium ions. This can be measured using calcium-sensitive fluorescent dyes.

Experimental Protocol: Calcium Influx Assay

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.

-

Culture Medium: DMEM supplemented with 10% FBS and appropriate antibiotics.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Instrumentation: Fluorescence plate reader with kinetic read capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the cells into a 96-well plate and incubate overnight.

-

Dye Loading:

-

Prepare a working solution of the calcium indicator dye in the assay buffer.

-

Remove the culture medium and add the dye solution to each well.

-

Incubate for 1 hour at 37°C, protected from light.

-

-

Compound Addition:

-

Wash the cells with assay buffer.

-

Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.

-

-

Agonist Addition and Signal Detection:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a pre-determined concentration of serotonin (e.g., EC₈₀) to induce a response.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Measure the peak fluorescence intensity for each well.

-

Plot the percentage of inhibition of the serotonin response against the log concentration of this compound to determine the IC₅₀ value.

-

Electrophysiology (Two-Electrode Voltage Clamp)

Electrophysiological techniques, such as the two-electrode voltage clamp using Xenopus oocytes, provide a direct measure of ion channel function.

Experimental Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes

Materials:

-

Xenopus laevis oocytes.

-

cRNA: Human 5-HT3A receptor cRNA.

-

Injection System: Nanoject or equivalent.

-

Recording Chamber and Perfusion System.

-

Recording Solution (Bathing Solution): e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Instrumentation: Two-electrode voltage clamp amplifier, data acquisition system.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject each oocyte with the 5-HT3A receptor cRNA.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Compound Application:

-

Apply serotonin to the oocyte to elicit an inward current.

-

After a washout period, pre-incubate the oocyte with varying concentrations of this compound.

-

Co-apply serotonin and this compound and record the resulting current.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of this compound.

-

Plot the percentage of inhibition of the serotonin-induced current against the log concentration of this compound to determine the IC₅₀ value.

-

In Vitro Metabolic Stability

Understanding the metabolic stability of a compound is critical for predicting its in vivo pharmacokinetic profile. In vitro assays using liver microsomes are commonly employed for this purpose.

Experimental Protocol: Metabolic Stability in Liver Microsomes

Materials:

-

Test System: Pooled human or rat liver microsomes.

-

Test Compound: this compound.

-

Cofactor: NADPH regenerating system.

-

Incubation Buffer: Phosphate buffer (pH 7.4).

-

Quenching Solution: Acetonitrile with an internal standard.

-

Instrumentation: LC-MS/MS.

Procedure:

-

Incubation:

-

Pre-warm the liver microsomes and buffer to 37°C.

-

Add this compound to the microsome suspension.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

-

Reaction Termination:

-

Stop the reaction by adding the cold quenching solution.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t₁/₂) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint).

-

Off-Target Liability Profile

To assess the selectivity of this compound, it is screened against a panel of other receptors, ion channels, and enzymes. A standard safety panel, such as the Eurofins SafetyScreen44, can be utilized for this purpose.[4][5]

| Target Family | Representative Targets from a Standard Safety Panel |

| GPCRs | Adenosine A2A, Adrenergic (α1A, α2A, β1, β2), Cannabinoid (CB1, CB2), Dopamine (D1, D2S), Histamine (H1, H2), Muscarinic (M1, M2, M3), Opioid (δ2, κ, μ), Serotonin (5-HT1A, 5-HT2A, 5-HT2B) |

| Ion Channels | GABA-A, NMDA, Nicotinic (α4β2), hERG, Ca²⁺ channel (L-type), Na⁺ channel (site 2) |

| Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) |

| Enzymes | Acetylcholinesterase, COX-1, COX-2, MAO-A, PDE3A, PDE4D2 |

| Nuclear Receptors | Androgen Receptor, Glucocorticoid Receptor |

Data Presentation: The results are typically presented as the percentage of inhibition at a single high concentration (e.g., 10 µM). Significant inhibition (>50%) would warrant further investigation to determine the IC₅₀ or Ki.

Conclusion

The in vitro characterization of this compound through a combination of receptor binding assays, functional assessments, metabolic stability studies, and off-target profiling provides a comprehensive understanding of its pharmacological properties. These data are crucial for establishing its mechanism of action, potency, selectivity, and potential for drug-drug interactions, thereby supporting its development and clinical use as a safe and effective antiemetic agent.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Azasetron Hydrochloride in Human Plasma

Introduction

Azasetron (B53510) hydrochloride is a potent and selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy.[1] Accurate quantification of azasetron in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of azasetron hydrochloride in human plasma. The method employs protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column with UV detection.

Principle

This method involves the extraction of Azasetron and an internal standard (IS) from human plasma using protein precipitation with acetonitrile (B52724). After centrifugation, the supernatant is injected into the HPLC system. The separation is achieved on a C18 analytical column using an isocratic mobile phase. The eluents are monitored by a UV detector, and the concentration of Azasetron is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

-

Analytes and Standards:

-

This compound (Purity >99%)

-

Ondansetron Hydrochloride (Internal Standard, Purity >99%)

-

-

Solvents and Chemicals (HPLC Grade or higher):

-

Acetonitrile

-

Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

-

Orthophosphoric acid

-

Water (18 MΩ·cm)

-

-

Biological Matrix:

-

Blank Human K3EDTA Plasma

-

2. Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18 Column (150 mm × 4.6 mm, 5.0 µm)[2] |

| Mobile Phase | Acetonitrile : 0.05 M KH₂PO₄ buffer (pH 4.0, adjusted with orthophosphoric acid) (25:75, v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (25 °C) |

| Detection Wavelength | 307 nm[2] |

| Internal Standard | Ondansetron |

3. Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of this compound and Ondansetron Hydrochloride into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol. Store at 2-8 °C.

-

-

Working Standard Solutions:

-

Prepare working standard solutions of Azasetron by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).

-

4. Sample Preparation Protocol

The protein precipitation method is a common and efficient technique for sample preparation in plasma analysis.[3]

-

Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 10 µg/mL Ondansetron in methanol).

-

Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube.

-

Inject 20 µL of the supernatant into the HPLC system.

Method Validation

The developed method should be validated according to relevant regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. |

| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[4] |

| Selectivity | No significant interfering peaks at the retention times of Azasetron and the internal standard in blank plasma from at least six different sources. |

| Recovery | Consistent and reproducible recovery of the analyte and internal standard. |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.[5] |

Data Presentation

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 10 - 1000 | ≥ 0.999 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 10 | < 10% | ± 10% | < 15% | ± 15% |

| Low | 30 | < 8% | ± 8% | < 10% | ± 10% |

| Medium | 300 | < 6% | ± 6% | < 8% | ± 8% |

| High | 800 | < 5% | ± 5% | < 7% | ± 7% |

Visualizations

Caption: Experimental workflow for Azasetron quantification in plasma.

Conclusion

The described RP-HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure and isocratic elution make it suitable for high-throughput analysis in a clinical or research setting. The method should be fully validated according to institutional and regulatory requirements before implementation.

References

- 1. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ionsource.com [ionsource.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

Azasetron Hydrochloride for In Vivo Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azasetron hydrochloride is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist.[1][2] It is primarily recognized for its antiemetic properties, making it a valuable tool in preclinical research, particularly in models of chemotherapy-induced nausea and vomiting (CINV).[2] this compound exerts its effects by blocking 5-HT3 receptors in the gastrointestinal tract and the central nervous system, thereby inhibiting the signaling pathways that trigger emesis.[1] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound in a research setting.

Physicochemical Properties and Solubility

This compound is a white to off-white solid powder.[2] It exhibits high solubility in aqueous solutions, which facilitates its use in various in vivo administration routes.[3]

| Solvent | Solubility | Notes |

| Water (H₂O) | 20 mg/mL (51.78 mM) | Sonication may be required for complete dissolution.[2] |

| 0.9% Sodium Chloride (Saline) | Soluble | A common vehicle for intravenous and subcutaneous administration. |

| 5% Dextrose in Water (D5W) | Soluble | An alternative vehicle for intravenous administration. |

| Dimethyl sulfoxide (B87167) (DMSO) | 2.22 mg/mL (5.75 mM) | Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[2] |

Stability and Storage

Proper storage and handling of this compound and its formulations are crucial to ensure experimental reproducibility.

-

Solid Powder: Store at 4°C, sealed and protected from moisture.[2]

-

Stock Solutions: Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

-

Working Solutions: It is highly recommended to prepare fresh solutions for each experiment.[2] If temporary storage is necessary, solutions in 0.9% saline or 5% dextrose are stable for up to 24 hours at 4°C or 25°C when strictly protected from light.

-

Light Sensitivity: this compound solutions are sensitive to light. Exposure to room light can cause significant degradation within hours, often indicated by a color change from colorless to pink. All preparation and administration steps should be performed with protection from light.

Mechanism of Action: 5-HT3 Receptor Antagonism

Chemotherapeutic agents can damage enterochromaffin cells in the gastrointestinal tract, leading to a massive release of serotonin (5-HT).[1] This released 5-HT binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately inducing emesis.[1] this compound competitively blocks these 5-HT3 receptors, interrupting this emetic signaling cascade.[1]

References

- 1. The effects of orally administered Y-25130, a selective serotonin3-receptor antagonist, on chemotherapeutic agent-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antiemetic profile of Y-25130, a new selective 5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effect of Y-25130, a selective 5-HT3 receptor antagonist, on the intestinal fluid secretion in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Azasetron Hydrochloride in Postoperative Nausea and Vomiting (PONV) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postoperative nausea and vomiting (PONV) are common and distressing complications following surgery and anesthesia, affecting a significant number of patients.[1] Azasetron (B53510) hydrochloride is a selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist that has demonstrated efficacy in the prevention of PONV.[2] These application notes provide a comprehensive overview of the use of azasetron hydrochloride in PONV research, including its mechanism of action, key experimental protocols, and relevant data for study design and evaluation.

Mechanism of Action

This compound exerts its antiemetic effects by selectively blocking 5-HT3 receptors.[2] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[2] During and after surgery, various stimuli can cause the release of serotonin (B10506) from enterochromaffin cells in the gut. This serotonin then binds to 5-HT3 receptors on vagal afferents, initiating a signaling cascade that travels to the nucleus tractus solitarius (NTS) and the CTZ in the brainstem.[2] Activation of these central sites ultimately stimulates the vomiting center in the medulla, leading to the sensation of nausea and the act of vomiting. This compound competitively inhibits the binding of serotonin to 5-HT3 receptors, thereby blocking this emetic pathway at both peripheral and central sites.[2]

Data Presentation

Efficacy of this compound in PONV

The following table summarizes the efficacy of intravenous azasetron in preventing postoperative nausea and vomiting based on a randomized controlled trial.

| Outcome Measure | Azasetron (10 mg) | Ondansetron (8 mg) | p-value | Reference |

| Incidence of Nausea | ||||

| 0-1 hours | 10.2% | 16.3% | >0.05 | [3] |

| 1-6 hours | 20.4% | 30.6% | >0.05 | [3] |

| 6-12 hours | 18.4% | 22.4% | >0.05 | [3] |

| 12-24 hours | 24.5% | 44.9% | 0.035 | [3] |

| Incidence of Vomiting | ||||

| 0-1 hours | 4.1% | 6.1% | >0.05 | [3] |

| 1-6 hours | 8.2% | 14.3% | >0.05 | [3] |

| 6-12 hours | 6.1% | 10.2% | >0.05 | [3] |

| 12-24 hours | 2.0% | 18.4% | 0.008 | [3] |

| Overall Incidence of PONV (48h) | 49% | 65% | >0.05 | [3] |

| Need for Rescue Antiemetic | 20.4% | 34.7% | >0.05 | [3] |

Adverse Effects

The safety profile of azasetron is a critical consideration in clinical research. The following table outlines the reported adverse effects from a clinical trial comparing azasetron to ondansetron.

| Adverse Effect | Azasetron (10 mg) | Ondansetron (8 mg) | p-value | Reference |

| Headache | 10.2% | 12.2% | >0.05 | [3] |

| Dizziness | 8.2% | 10.2% | >0.05 | [3] |

| Drowsiness | 6.1% | 8.2% | >0.05 | [3] |

| Constipation | 4.1% | 6.1% | >0.05 | [3] |

Experimental Protocols

A well-designed protocol is essential for conducting robust research on the efficacy and safety of this compound for PONV. Below is a generalized protocol that can be adapted for specific research questions.

Study Design

A prospective, randomized, double-blind, placebo- or active-controlled trial is the gold standard for evaluating the efficacy of azasetron.

Patient Population

Inclusion Criteria:

-

Adult patients (e.g., 18-65 years of age).

-

American Society of Anesthesiologists (ASA) physical status I or II.

-

Scheduled to undergo elective surgery under general anesthesia with a moderate to high risk of PONV.

-

Willing and able to provide written informed consent.

Exclusion Criteria:

-

Known hypersensitivity to 5-HT3 receptor antagonists.

-

History of significant cardiac, hepatic, or renal disease.

-

Receipt of antiemetic medication within 24 hours prior to surgery.

-

Pregnancy or lactation.

-

Inability to comprehend or follow study procedures.

Anesthesia and Surgical Procedure

To minimize confounding variables, a standardized anesthesia protocol should be implemented.[4]

-

Premedication: Anxiolytics such as midazolam may be administered as needed.

-

Induction: A common induction technique is with propofol (B549288) (2-3 mg/kg) and a short-acting opioid like fentanyl (1-2 mcg/kg).

-

Maintenance: Anesthesia can be maintained with a total intravenous anesthesia (TIVA) technique using propofol and remifentanil infusions to avoid the emetogenic effects of volatile anesthetics.[5][6]

-

Neuromuscular Blockade: A non-depolarizing neuromuscular blocking agent can be used as required.

-

Surgical Procedure: The type of surgery should be consistent within the study groups (e.g., laparoscopic cholecystectomy, gynecological surgery) as the emetogenic potential varies between procedures.

Investigational Product Administration

-

Dosage: A common intravenous dose of this compound for PONV prophylaxis is 10 mg.

-

Timing: The investigational drug should be administered at a standardized time point, for example, 30 minutes before the end of surgery.

-

Blinding: To maintain the double-blind nature of the study, the investigational drug and the comparator (placebo or active control) should be identical in appearance and packaging.

Data Collection and Outcome Measures

-

Baseline Data: Collect demographic information, baseline medical history, and calculate a PONV risk score (e.g., Apfel score) for each patient.

-

Primary Outcome: The primary efficacy endpoint is typically the incidence of PONV (defined as nausea, retching, or vomiting) within a specified timeframe (e.g., 24 hours post-surgery).

-

Secondary Outcomes:

-

Incidence of nausea and vomiting at specific time intervals (e.g., 0-2h, 2-6h, 6-24h).

-

Severity of nausea, often measured using a Visual Analog Scale (VAS) or a categorical scale.

-

Time to first emetic episode.

-

Number of emetic episodes.

-

Need for rescue antiemetic medication.

-

Patient satisfaction with PONV management.

-

-

Safety Assessment: Monitor and record all adverse events, including their severity and relationship to the study drug. Vital signs should be monitored throughout the perioperative period.

Statistical Analysis

-

The sample size should be calculated based on the expected incidence of PONV in the control group and the desired power to detect a clinically meaningful difference with azasetron.

-

The primary outcome (incidence of PONV) can be analyzed using a chi-square test or Fisher's exact test.

-

Secondary outcomes can be analyzed using appropriate statistical tests (e.g., t-test or Mann-Whitney U test for continuous variables, chi-square test for categorical variables).

-

A p-value of <0.05 is typically considered statistically significant.

References

- 1. cochranelibrary.com [cochranelibrary.com]

- 2. Management of postoperative nausea and vomiting: focus on palonosetron - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. anesthesiaexperts.com [anesthesiaexperts.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Prevention and Treatment of Postoperative Nausea and Vomiting (PONV): A Review of Current Recommendations and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Application of Azasetron Hydrochloride in Studies of Radiotherapy-Induced Nausea and Vomiting

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Radiotherapy-induced nausea and vomiting (RINV) are significant side effects experienced by patients undergoing cancer treatment, adversely impacting their quality of life and adherence to therapy.[1][2] Azasetron (B53510) hydrochloride is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, a class of drugs considered the gold standard for managing nausea and vomiting induced by chemotherapy (CINV) and radiotherapy.[3][4][5] While extensive clinical data exists for other 5-HT3 antagonists like ondansetron (B39145) and granisetron (B54018) in the context of RINV, specific literature on azasetron for this indication is less abundant. However, its established efficacy in CINV provides a strong basis for its application in RINV research.[6][7] These application notes and protocols are designed to guide the investigation of Azasetron hydrochloride in the context of RINV, drawing upon its known pharmacology, data from CINV studies, and the general principles of RINV management.

Azasetron is approved in Japan for the management of nausea and vomiting induced by cancer chemotherapy.[5] It is marketed under the trade names "Serotone I.V. Injection 10 mg" and "Serotone Tablets 10 mg".[5]

Mechanism of Action

Radiotherapy can cause damage to the enterochromaffin cells in the gastrointestinal (GI) tract, leading to a significant release of serotonin (5-hydroxytryptamine, 5-HT).[4] This released serotonin binds to 5-HT3 receptors on vagal afferent nerves in the GI tract and in the chemoreceptor trigger zone (CTZ) in the brainstem, initiating the vomiting reflex.[4][8] this compound acts as a competitive antagonist at these 5-HT3 receptors, effectively blocking the binding of serotonin and thereby preventing the transmission of emetic signals to the vomiting center in the medulla.[4][8]

Data Presentation

Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~90% | [9] |

| Excretion | 60-70% excreted in urine as unmetabolized form | [9] |

| Route of Administration | Oral, Intravenous | [5] |

| Standard Dosage (for CINV) | 10 mg once daily | [5] |

Comparative Efficacy of Azasetron in Chemotherapy-Induced Nausea and Vomiting (Delayed Phase)